2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC9679182
Molecular Formula: C20H18ClN3O4
Molecular Weight: 399.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18ClN3O4 |
|---|---|
| Molecular Weight | 399.8 g/mol |
| IUPAC Name | 2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18ClN3O4/c1-27-13-7-8-17(18(11-13)28-2)22-19(25)12-24-20(26)10-9-16(23-24)14-5-3-4-6-15(14)21/h3-11H,12H2,1-2H3,(H,22,25) |
| Standard InChI Key | PPOIVPRLMFWXNE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)OC |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Pyridazinone Core:
-
The pyridazinone ring is synthesized using hydrazine derivatives and diketones or related compounds under reflux conditions.
-
-
Substitution Reactions:
-
The chlorophenyl group is introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.
-
The dimethoxyphenylacetamide fragment is added through amide bond formation, often using coupling agents like DCC (dicyclohexylcarbodiimide).
-
-
Purification:
-
The final product is purified using recrystallization or chromatographic techniques to ensure high purity.
-
Spectroscopic Characterization
The structure and purity of the compound are confirmed using advanced spectroscopic methods:
-
NMR Spectroscopy (¹H and ¹³C):
-
Provides detailed information on the chemical environment of hydrogen and carbon atoms.
-
-
Infrared (IR) Spectroscopy:
-
Confirms functional groups such as carbonyls (C=O) and amides through characteristic absorption bands.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight and fragmentation pattern.
-
-
X-ray Crystallography:
-
Reveals the three-dimensional arrangement of atoms in the molecule.
-
Anti-inflammatory Activity:
Compounds with similar pyridazinone cores have demonstrated inhibitory effects on enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammation pathways .
Enzyme Inhibition:
Studies suggest that pyridazinones can act as enzyme inhibitors, modulating biological pathways involved in oxidative stress or cell proliferation .
Pharmacokinetic Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume